4-Methylamphetamine, (+)-

Transporter Binding Neuropharmacology Structure-Activity Relationship

Select (+)-4-Methylamphetamine (CAS 81601-14-1), the S(+) enantiomer, for its validated, quantifiably distinct monoamine transporter profile. This stereoisomer exhibits markedly greater potency at DAT, NET, and SERT than its R(-) counterpart, eliminating the experimental variability inherent in racemic mixtures. Its unique serotonin-preferring release pattern (~18× baseline 5-HT vs. ~5× baseline DA) makes it an essential pharmacological probe for dissecting serotonergic-dopaminergic interplay and a critical forensic reference standard for unambiguous identification in seized materials. Not interchangeable with d-amphetamine or other substituted analogs.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 81601-14-1
Cat. No. B15182165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylamphetamine, (+)-
CAS81601-14-1
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C)N
InChIInChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1
InChIKeyZDHZDWSHLNBTEB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (+)-4-Methylamphetamine (CAS 81601-14-1): A Quantitative Monoamine Transporter Differentiation Guide


4-Methylamphetamine, (+)- (CAS 81601-14-1), also known as S(+)-4-MA or PAL-313, is the pharmacologically active enantiomer of a substituted amphetamine belonging to the phenethylamine class [1]. It functions as a potent substrate-type releaser at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) plasma membrane transporters, causing non-exocytotic efflux of these monoamines [1][2]. This specific stereoisomer, the S(+) enantiomer, is characterized by distinct, quantifiable differences in its transporter interaction profile when compared to its racemic mixture, its R(-) enantiomer, and other closely related amphetamine analogs, a distinction critical for precise research and forensic applications [3].

Why Generic 4-MA Substitution Fails: Quantifying the Critical Distinctions of (+)-4-Methylamphetamine


The selection of (+)-4-Methylamphetamine (CAS 81601-14-1) over a generic racemic mixture or an alternative analog is a decision with significant experimental and analytical implications. The S(+) enantiomer is demonstrably the more potent isomer at key monoamine transporters [1], a fact that renders any substitution with the R(-) isomer or a racemate a source of considerable variability in functional assays. Furthermore, the compound's pharmacological profile is not interchangeable with other substituted amphetamines; for example, 4-MA shows a unique potency for inhibiting the serotonin transporter relative to the dopamine transporter, a trait not shared by d-amphetamine [2], and exhibits a distinct in vivo neurochemical signature [3].

Differentiation Evidence for (+)-4-Methylamphetamine (CAS 81601-14-1): Direct Comparative Data vs. Analogs


Comparative Transporter Affinity: (+)-4-MA Ki Values vs. d-Amphetamine and 4-MTA

The in vitro binding affinity of 4-methylamphetamine for the three major monoamine transporters differs significantly from the well-characterized stimulant d-amphetamine. For 4-MA, the Ki values are 44.1 nM at DAT, 22.2 nM at NET, and 53.4 nM at SERT [1]. In contrast, d-amphetamine (the S(+) enantiomer of amphetamine) exhibits Ki values of approximately 34 nM at DAT and 39 nM at NET, but is markedly less potent at SERT, with a Ki of ~3830 nM [1]. This demonstrates that 4-MA possesses roughly 70-fold higher affinity for the serotonin transporter than d-amphetamine. Furthermore, another comparator, 4-Methylthioamphetamine (4-MTA), acts as a highly selective SERT agent with an IC50 of 102 nM for blocking serotonin re-uptake, a different functional mechanism than the balanced release profile of 4-MA .

Transporter Binding Neuropharmacology Structure-Activity Relationship

In Vivo Neurochemical Differentiation: 4-MA Elevates Serotonin vs. Dopamine More Potently Than Amphetamine

In vivo microdialysis studies in freely moving rats reveal a critical functional difference between 4-methylamphetamine and standard amphetamine. While both compounds elevate extracellular levels of serotonin (5-HT) and dopamine (DA) in the nucleus accumbens, the relative magnitude of this elevation is reversed. Administration of 4-MA (1 mg/kg, i.v.) increases extracellular 5-HT to approximately 18 times baseline levels, while DA is increased to about 5 times baseline [1]. In contrast, S(+)-amphetamine at an equivalent dose increases DA to approximately 10 times baseline while having a much smaller, non-significant effect on 5-HT [1]. This demonstrates a 3.6-fold greater relative impact on serotonin for 4-MA compared to the classic stimulant amphetamine.

In Vivo Microdialysis Neurochemistry Behavioral Pharmacology

Behavioral Evidence of Reduced Abuse Liability: Self-Administration Rate of 4-MA vs. Other Ring-Substituted Amphetamines

Animal self-administration studies provide a behavioral correlate for the unique neurochemical profile of 4-MA, directly comparing its reinforcing properties to several close analogs. In a study comparing a range of amphetamine derivatives, 4-methylamphetamine (4-MA) demonstrated the lowest rate of intravenous self-administration among the compounds tested, which included 3-methylamphetamine, 4-fluoroamphetamine, and 3-fluoroamphetamine [1]. This outcome is directly attributed to 4-MA's distinct profile of having the highest potency for releasing serotonin relative to dopamine among this comparator set [1]. This provides a clear, quantifiable behavioral differentiation, suggesting a lower potential for compulsive use compared to its structural analogs.

Abuse Liability Self-Administration Behavioral Pharmacology

Stereoselective Potency: (+)-4-MA vs. (-)-4-MA on Monoamine Transporters

The pharmacological activity of 4-methylamphetamine is highly stereoselective, with the S(+) enantiomer (CAS 81601-14-1) being the significantly more potent isomer. In studies directly comparing the optical isomers of N-methyl-4-MA, the S(+) enantiomer was found to be a potent and efficacious releaser at DAT, NET, and SERT, and also displayed the highest abuse potential in intracranial self-stimulation assays [1]. In contrast, the R(-) enantiomer (CAS 29440-94-8) is a less potent releaser at all three transporters and exhibits demonstrably reduced abuse potential [1]. This stereoselectivity is a consistent finding across the N-alkyl 4-MA analog series, where the S(+) isomers are almost always the most potent [2].

Stereochemistry Enantiomer Potency Transporter Function

Verified Application Scenarios for (+)-4-Methylamphetamine (CAS 81601-14-1) in Research and Forensics


Differentiating Serotonergic vs. Dopaminergic Contributions to Stimulant Effects in Neuropharmacology

The quantifiably distinct in vivo profile of 4-MA—where it elevates serotonin (~18x baseline) far more potently than dopamine (~5x baseline)—makes it an invaluable pharmacological tool for dissecting the complex interplay between serotonergic and dopaminergic systems in behavior [1]. In contrast to d-amphetamine's primarily dopaminergic/noradrenergic profile, 4-MA allows researchers to probe the specific contributions of a balanced, yet serotonin-preferring, monoamine release pattern. This is particularly relevant for studies of reward, locomotion, and thermoregulation, where the interaction of these neurotransmitters is critical.

Forensic Analysis and Differentiation of Novel Psychoactive Substances (NPS)

For forensic toxicology laboratories, access to a pure, well-characterized reference standard of the (+)-4-methylamphetamine enantiomer (CAS 81601-14-1) is non-negotiable. Its presence in illicit drug samples, often as an adulterant or substitute for amphetamine, requires definitive identification using mass spectrometry [2]. The compound's unique structural and pharmacological signature, distinct from its analogs and the less potent R(-) enantiomer, necessitates the use of this specific reference standard for accurate quantification and confirmation in seized materials and biological specimens [2][3].

Developing Low-Abuse-Liability Therapeutic Candidates Based on Monoamine Transporter Modulation

Research indicates that the (+)-4-MA scaffold is a promising starting point for developing novel therapeutic agents with a reduced risk of abuse. Studies show that lengthening the N-alkyl chain of (+)-4-MA analogs can convert them from non-selective, abuse-liable monoamine releasers into more selective SERT releasers with no apparent abuse potential [3]. The (+)-4-MA molecule itself serves as a key comparator and core structure in this medicinal chemistry research, providing a baseline for understanding how structural modifications can steer pharmacological activity away from abuse liability and toward potential therapeutic utility in conditions like depression or obesity [3].

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